- Methods of treatment for cystic fibrosis, World Intellectual Property Organization, , ,
Cas no 936727-05-8 (Lumacaftor)

Lumacaftor Chemical and Physical Properties
Names and Identifiers
-
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
- VX-809 (Lumacaftor)
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
- 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoicacid
- 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid
- VX 809
- VX-809
- Lumacaftor
- VRT 826809
- VX809
- EGP8L81APK
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoic acid
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopr
- 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid (ACI)
- 3-[6-[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido]-3-methylpyridin-2-yl]benzoic acid
- 3-[6-[[[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
- 3-(6-(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamido)-3-methylpyridin-2-yl)benzoic acid
- GLXC-04762
- CS-0479
- MLS006011120
- 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
- AS-31756
- NS00067980
- 3-(6-(1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido)-3-methylpyridin-2-yl)benzoic acid
- SW219911-1
- PB19466
- NCGC00346550-05
- MFCD16659051
- 936727-05-8
- SMR004702901
- 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]amino}-3-methyl-pyridin-2-yl)benzoic acid
- VRT-826809
- SCHEMBL377028
- CCG-269253
- Lumacaftor (USAN)
- Q6703005
- LUMACAFTOR [USAN]
- LUMACAFTOR [MI]
- 3-(6-[[1-(2,2-DIFLUORO-BENZO[1,3]DIOXOL-5-YL)-CYCLOPROPANECARBONYL]-AMINO]-3-METHYL-PYRIDIN-2-YL)-BENZOIC ACID
- BDBM50289703
- Lumacaftor(vx-809vx809)?
- Z2235801884
- LUMACAFTOR [WHO-DD]
- DTXCID80162014
- AKOS015920205
- VRT826809
- 3-{6-[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido]-3-methylpyridin-2-yl}benzoic acid
- lumacaftorum
- Lumacaftor(vx-809vx809)
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-be
- BRD-K69236721-001-02-7
- NCGC00346550-02
- D10134
- Lumacaftor (USAN/INN)
- Lumacaftor (VX-809)
- ORKAMBI COMPONENT LUMACAFTOR
- 3-(6-{[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid
- Benzoic acid, 3-(6-(((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methyl-2-pyridinyl)-
- 3-(6-((1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
- HMS3655E05
- Lumacaftor [INN]
- NCGC00346550-01
- LUMACAFTOR [ORANGE BOOK]
- Lumacaftor [USAN:INN]
- J-690399
- CHEMBL2103870
- CHEBI:90951
- 3-(6-(1-(2,2-DIFLUOROBENZO(D) (1,3)DIOXYL-5-YL)CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID
- s1565
- HY-13262
- GTPL7481
- DTXSID30239523
- LUMACAFTOR COMPONENT OF ORKAMBI
- AC-23172
- BCP02305
- DB09280
- 3-(6-((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
- 3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
- UNII-EGP8L81APK
- VX8
- EX-A178
-
- MDL: MFCD16659051
- Inchi: 1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)
- InChI Key: UFSKUSARDNFIRC-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C2C(C)=CC=C(NC(C3(CC3)C3C=C4C(OC(O4)(F)F)=CC=3)=O)N=2)C=CC=1)O
Computed Properties
- Exact Mass: 452.11837800g/mol
- Monoisotopic Mass: 452.11837800g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 776
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.8
- XLogP3: 4.4
Experimental Properties
- Color/Form: No data available
- Density: 1.51
- Melting Point: No data available
- Boiling Point: 653.013°C at 760 mmHg
- Flash Point: 348.7±31.5 °C
- Solubility: 生物体外In Vitro:DMSO溶解度50 mg/mL(110.52 mM;Need ultrasonic)
Lumacaftor Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lumacaftor Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | 10238-1G |
VX-809 |
936727-05-8 | 98% | 1G |
$90 | 2023-09-15 | |
ChemScence | CS-0479-50mg |
Lumacaftor |
936727-05-8 | 99.19% | 50mg |
$121.0 | 2022-04-26 | |
eNovation Chemicals LLC | D210888-1g |
3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid |
936727-05-8 | 98% | 1g |
$1280 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15152-5mg |
VX-809 |
936727-05-8 | 98% | 5mg |
¥916.00 | 2023-09-09 | |
MedChemExpress | HY-13262-100mg |
Lumacaftor |
936727-05-8 | 99.85% | 100mg |
¥2370 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2595-5mg |
Lumacaftor |
936727-05-8 | 99.72% | 5mg |
¥ 671 | 2023-09-07 | |
TRC | V900700-5mg |
VX 809 |
936727-05-8 | 5mg |
$ 64.00 | 2023-09-05 | ||
abcr | AB451345-250 mg |
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid; . |
936727-05-8 | 250MG |
€112.50 | 2023-07-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V12260-50mg |
VX-809 |
936727-05-8 | 98% | 50mg |
¥3176.0 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V127916-50mg |
VX-809 (Lumacaftor) |
936727-05-8 | ≥98% | 50mg |
¥2059.90 | 2023-08-31 |
Lumacaftor Production Method
Production Method 1
Production Method 2
- Process for the preparation of lumacaftor and its crystalline forms, World Intellectual Property Organization, , ,
Production Method 3
- Macrocycles as modulators of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulators, United States, , ,
Production Method 4
- A process for the preparation of solid forms of (((difluorobenzodioxolyl)cyclopropanecarboxamido)methylpyridinyl)benzoic acid, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Hydrochloric acid ; pH 4 - 5
- Process and crystalline forms of lumacaftor, India, , ,
Production Method 6
- Preparation of pyridinecarboxamides and their crystalline forms as modulators of CFTR, World Intellectual Property Organization, , ,
Production Method 7
- Preparation of N-heteroaroylsulfonamide derivatives as cystic fibrosis transmembrane conductance regulator modulators for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of 3-(pyridin-2-yl)benzoic acid and 4-oxo-1H-quinoline-3-carboxamide derivative and pharmaceutical compositions for the treatment of CFTR mediated diseases, World Intellectual Property Organization, , ,
Lumacaftor Raw materials
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
- tert-Butyl 3-(6-(1-(2,2-Difluorobenzod1,3dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate
- Cyclopropanecarboxamide, N-(6-bromo-5-methyl-2-pyridinyl)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-
- m-Carboxyphenylboronic Acid
- Lumacaftor Intermediate
Lumacaftor Preparation Products
Lumacaftor Related Literature
-
Parag Roy,Animesh Ghosh CrystEngComm 2020 22 6958
-
Prem Prakash Sharma,Meenakshi Bansal,Aaftaab Sethi,Poonam,Lindomar Pena,Vijay Kumar Goel,Maria Grishina,Shubhra Chaturvedi,Dhruv Kumar,Brijesh Rathi RSC Adv. 2021 11 36181
-
Hongyu Li,Hennie Valkenier,Abigail G. Thorne,Christopher M. Dias,James A. Cooper,Marion Kieffer,Nathalie Busschaert,Philip A. Gale,David N. Sheppard,Anthony P. Davis Chem. Sci. 2019 10 9663
-
Eric S. Fischer,Lyn H. Jones Chem. Soc. Rev. 2022 51 2392
-
Jayachandra Rayadurgam,Sravani Sana,M. Sasikumar,Qiong Gu Org. Chem. Front. 2021 8 384
Additional information on Lumacaftor
Comprehensive Overview of Lumacaftor (CAS No. 936727-05-8): Mechanism, Applications, and Research Insights
Lumacaftor (CAS No. 936727-05-8) is a groundbreaking small-molecule corrector primarily developed to address the underlying cause of cystic fibrosis (CF), a genetic disorder affecting the respiratory and digestive systems. As a CFTR modulator, Lumacaftor targets the F508del mutation in the CFTR gene, which is responsible for approximately 50% of CF cases worldwide. This article delves into its molecular properties, therapeutic applications, and the latest advancements in precision medicine.
The scientific community has shown immense interest in Lumacaftor due to its ability to improve the folding and trafficking of defective CFTR proteins to the cell surface. When combined with Ivacaftor (a CFTR potentiator), the duo forms the FDA-approved drug Orkambi, which has transformed CF treatment paradigms. Researchers are also exploring its potential in rare disease therapeutics beyond CF, aligning with the growing demand for personalized medicine solutions.
From a biochemical perspective, Lumacaftor (CAS No. 936727-05-8) exhibits a molecular weight of 452.51 g/mol and a purity typically exceeding 98%. Its pharmacokinetic profile includes moderate oral bioavailability and extensive protein binding, making formulation optimization a key focus for drug delivery systems. Recent studies highlight its synergistic effects with next-generation correctors like Tezacaftor, addressing limitations in patient response variability.
The global pharmaceutical market for CF therapies is projected to exceed $10 billion by 2027, with Lumacaftor-based regimens playing a pivotal role. Patients and caregivers frequently search for terms like "Lumacaftor side effects management", "Orkambi alternatives 2024", and "CFTR modulator efficacy comparison", reflecting unmet needs in treatment optimization. Clinical trials continue to investigate dosing strategies, including the potential of triple-combination therapies for enhanced outcomes.
Quality control of Lumacaftor (CAS No. 936727-05-8) involves rigorous HPLC and mass spectrometry analysis to ensure compliance with ICH guidelines. Stability studies demonstrate optimal storage conditions at -20°C in airtight containers, critical for maintaining potency in bulk pharmaceutical intermediates. The compound's synthetic route, involving chiral resolution and palladium-catalyzed coupling, remains an active area of process chemistry research.
Emerging topics include digital health integration with CF treatment monitoring and the economic impact of specialty drug pricing. As gene-editing technologies like CRISPR advance, Lumacaftor serves as a benchmark for evaluating small-molecule versus genetic intervention strategies. Its development history offers valuable case studies for orphan drug designation pathways and accelerated approval processes.
For researchers, key considerations include the compound's structure-activity relationship (SAR) and its binding interactions with CFTR's nucleotide-binding domain 1 (NBD1). Patent landscapes reveal ongoing innovation in crystalline forms and co-crystal formulations to enhance bioavailability. These developments align with search trends such as "improved CFTR correctors" and "next-gen CF therapeutics", indicating sustained interest in mechanism optimization.
Environmental and regulatory aspects of Lumacaftor production emphasize green chemistry principles, particularly in solvent selection and waste reduction. The compound's ecological impact profile shows low bioaccumulation potential, meeting REACH compliance standards. This positions Lumacaftor as a model compound for sustainable pharmaceutical manufacturing practices.
Future directions include exploring Lumacaftor's potential in non-CF indications with protein misfolding pathologies, such as certain neurodegenerative disorders. The scientific literature increasingly addresses questions about "combination therapy resistance mechanisms" and "biomarkers for CFTR modulator response", guiding precision medicine approaches. With over 200 ongoing clinical trials referencing Lumacaftor, its role in translational medicine continues to evolve.
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